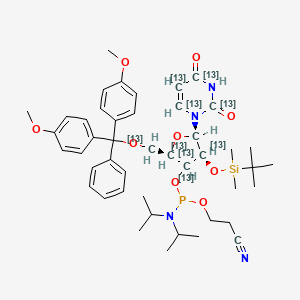

rU Phosphoramidite-13C9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C45H61N4O9PSi |

|---|---|

Peso molecular |

870.0 g/mol |

Nombre IUPAC |

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26+1,28+1,30+1,38+1,39+1,40+1,41+1,42+1,43+1 |

Clave InChI |

SKNLXHRBXYGJOC-YNGWMUEKSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)N2[13CH]=[13CH][13C](=O)N[13C]2=O)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to rU Phosphoramidite-¹³C₉

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of rU Phosphoramidite-¹³C₉, a stable isotope-labeled ribonucleoside phosphoramidite (B1245037) essential for the synthesis of ¹³C-enriched RNA. Its primary application lies in advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the structure, dynamics, and interactions of RNA molecules at an atomic level. This is of paramount importance in drug discovery and the development of RNA-based therapeutics.

Core Concepts

rU Phosphoramidite-¹³C₉ is a specialized chemical compound used in the automated solid-phase synthesis of RNA. It is a derivative of the natural ribonucleoside, uridine (B1682114), where nine of its carbon atoms have been replaced with the stable isotope, carbon-13 (¹³C). This isotopic labeling serves as a powerful tool for researchers, enabling them to distinguish and trace the uridine residues within a complex RNA molecule using NMR spectroscopy. The phosphoramidite group is a highly reactive phosphorus(III) functional group that allows for the efficient and sequential addition of nucleotide units to a growing RNA chain.[1][2]

The use of ¹³C-labeled phosphoramidites like rU Phosphoramidite-¹³C₉ helps to overcome the significant challenge of spectral overlap in NMR studies of large RNA molecules (greater than 30 nucleotides).[3] By selectively introducing ¹³C labels, researchers can simplify complex NMR spectra, facilitating resonance assignment and the determination of RNA structures and their interactions with proteins or other molecules.[4]

Data Presentation

The key quantitative data for a typical rU Phosphoramidite-¹³C₉, specifically 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-uridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite with ¹³C labeling on the uridine moiety, are summarized below. It is important to note that slight variations may exist between different commercial suppliers.

| Property | Value | Reference |

| Chemical Formula | C₃₆¹³C₉H₆₁N₄O₉PSi | [5] |

| Molecular Weight | ~869.98 g/mol | [5] |

| Isotopic Enrichment | ≥ 98% for ¹³C | [6][7] |

| Chemical Purity | ≥ 95% (typically >98% by HPLC and ³¹P-NMR) | [6] |

| Typical Coupling Efficiency | > 98% | [] |

| Appearance | White to off-white powder | |

| Storage Conditions | -20°C to -80°C, desiccated, under inert atmosphere (e.g., Argon) | [6] |

Experimental Protocols

The use of rU Phosphoramidite-¹³C₉ is primarily in the solid-phase synthesis of RNA. Below is a detailed methodology for a standard synthesis cycle.

Solid-Phase RNA Synthesis Cycle

This process is typically performed on an automated DNA/RNA synthesizer. The following steps are repeated for each nucleotide addition to the growing RNA chain, which is attached to a solid support (e.g., controlled pore glass, CPG).

-

Deprotection (Detritylation):

-

The 5'-hydroxyl group of the nucleotide bound to the solid support is protected by a dimethoxytrityl (DMT) group.

-

This DMT group is removed by treating the support with a mild acid, typically a solution of dichloroacetic or trichloroacetic acid in an inert solvent like dichloromethane (B109758) or toluene.

-

This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

-

Coupling:

-

The rU Phosphoramidite-¹³C₉ is activated by an activating agent, such as tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT).

-

The activated phosphoramidite is then delivered to the solid support, where it reacts with the free 5'-hydroxyl group of the growing RNA chain.

-

This reaction forms a phosphite (B83602) triester linkage. The coupling time is a critical parameter and is typically in the range of 2-10 minutes. Longer coupling times may be required for modified or sterically hindered phosphoramidites to ensure high efficiency.

-

-

Capping:

-

A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step. These unreacted chains are "capped" to prevent them from participating in subsequent synthesis cycles, which would result in deletion mutations in the final RNA product.

-

Capping is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI) or 1,2-dimethylaminopyridine (DMAP).

-

-

Oxidation:

-

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester.

-

This is typically done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270) or lutidine.

-

This four-step cycle is repeated until the desired RNA sequence is synthesized.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Solid Support:

-

Once the synthesis is complete, the RNA is cleaved from the solid support. This is often achieved using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

-

Removal of Protecting Groups:

-

The same basic solution used for cleavage also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

-

The 2'-hydroxyl protecting group (e.g., TBDMS) requires a separate deprotection step, typically using a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).

-

-

Purification:

-

The final RNA product is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

-

Mandatory Visualizations

Solid-Phase RNA Synthesis Workflow

Caption: Workflow of the solid-phase synthesis cycle for incorporating rU Phosphoramidite-¹³C₉.

Investigating Protein-RNA Interactions using ¹³C-Labeled RNA

Caption: Experimental workflow for identifying protein-RNA interaction sites using ¹³C-labeled RNA.

References

- 1. chimia.ch [chimia.ch]

- 2. GSRS [precision.fda.gov]

- 3. rU Phosphoramidite-13C9,15N2 | C45H61N4O9PSi | CID 169493926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (DMT-2'O-TBDMS-rU phosphoramidite-13C9) | 稳定同位素 | MCE [medchemexpress.cn]

- 6. 2â²-Deoxycytidine phosphoramidite (¹³Câ, 98%; ¹âµNâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Stable Isotope Labeling of RNA

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of RNA is a powerful and versatile technique that has become indispensable for the quantitative analysis of RNA metabolism, structure, dynamics, and interactions. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts (such as ¹³C, ¹⁵N, ²H, and ¹⁸O), researchers can introduce a mass signature into RNA molecules.[1][2][3][4] This label allows for the differentiation and tracking of specific RNA populations within complex biological mixtures, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This guide provides a comprehensive overview of the core principles, experimental methodologies, data analysis, and applications of stable isotope labeling of RNA, with a focus on its relevance to research and drug development.

Core Concepts of RNA Labeling

The fundamental principle of stable isotope labeling lies in the introduction of a mass difference without significantly altering the chemical properties of the RNA molecule.[4] This allows labeled and unlabeled RNA to behave almost identically in biological systems, making it an ideal tool for tracing RNA fate and function. The choice of isotope and labeling strategy depends on the specific research question and the analytical method to be employed.

Commonly Used Stable Isotopes for RNA Labeling:

| Isotope | Natural Abundance (%) | Common Labeling Approaches | Primary Analytical Techniques |

| ¹³C | ~1.1 | Metabolic Labeling, In Vitro Transcription, Chemical Synthesis | MS, NMR |

| ¹⁵N | ~0.37 | Metabolic Labeling, In Vitro Transcription | MS, NMR |

| ²H (D) | ~0.015 | Metabolic Labeling, In Vitro Transcription | NMR, MS |

| ¹⁸O | ~0.2 | Enzymatic Digestion (post-synthesis), Chemical Synthesis | MS |

Key Labeling Strategies

There are three primary strategies for introducing stable isotopes into RNA molecules: metabolic labeling, in vitro enzymatic synthesis, and chemical synthesis.

Metabolic Labeling

Metabolic labeling involves introducing isotopically labeled precursors into the growth medium of cells or organisms, which then incorporate these labels into their nascent RNA through natural biosynthetic pathways.[5][6] This approach is ideal for studying RNA dynamics in a cellular context.

-

In Vivo Labeling in Bacteria (e.g., E. coli): Bacteria are cultured in minimal media where the sole carbon and/or nitrogen source is a labeled compound, such as ¹³C-glucose or ¹⁵N-ammonium chloride.[7] This results in the uniform labeling of all newly synthesized RNA.

-

In Vivo Labeling in Yeast (e.g., S. cerevisiae): Similar to bacteria, yeast can be grown in defined media containing labeled precursors.[5] A common method involves the use of 4-thiouracil (B160184) (4tU) or 4-thiouridine (B1664626) (4sU) for metabolic labeling of newly transcribed RNA.[5][8]

-

In Vivo Labeling in Mammalian Cells: Mammalian cells can be cultured in specialized media containing labeled amino acids (for studying RNA-protein interactions via techniques like SILAC) or other labeled precursors.[9][10] 4-thiouridine (4sU) is also widely used for metabolic labeling of nascent RNA in mammalian cells.[6][11][12][13]

In Vitro Enzymatic Synthesis

This method utilizes RNA polymerases (such as T7, T3, or SP6) to transcribe RNA from a DNA template in the presence of isotopically labeled nucleotide triphosphates (NTPs).[3] This approach allows for the production of specific, highly pure labeled RNA molecules and offers control over the labeling pattern.

-

Uniform Labeling: All four NTPs (ATP, CTP, GTP, UTP) in the reaction mixture are isotopically labeled, resulting in a uniformly labeled RNA transcript.

-

Selective/Residue-Specific Labeling: Only one or a subset of NTPs is labeled, allowing for the specific labeling of certain types of residues (e.g., only uridines).

-

Segmental Labeling: Different segments of a large RNA molecule are synthesized separately with distinct labeling patterns and then ligated together.[14][15][16] This is particularly useful for NMR studies of large RNAs.

Chemical Synthesis

Solid-phase phosphoramidite (B1245037) chemistry allows for the synthesis of short RNA oligonucleotides with precise, site-specific incorporation of stable isotopes.[3] Labeled phosphoramidites can be chemically synthesized and incorporated at any desired position in the RNA sequence. This method is highly versatile but is generally limited to shorter RNA molecules.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in S. cerevisiae with 4-thiouracil (4tU)

This protocol is adapted from methods used for studying mRNA synthesis and decay rates in yeast.[5]

-

Yeast Culture Preparation: Grow S. cerevisiae cells in the appropriate liquid medium to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

-

Pulse Labeling: Add 4-thiouracil (4tU) to the culture medium to a final concentration of 5 mM. Incubate the culture for a short period (e.g., 6 minutes) to label newly transcribed RNA.

-

Cell Harvesting and Lysis: Rapidly harvest the cells by centrifugation at 4°C. Wash the cell pellet with ice-cold water. Resuspend the pellet in a lysis buffer and lyse the cells, for example, by bead beating.

-

Total RNA Extraction: Extract total RNA from the cell lysate using a standard method such as hot acid phenol-chloroform extraction or a commercial kit.

-

Biotinylation of 4tU-labeled RNA: Resuspend the total RNA in a reaction buffer. Add biotin-HPDP to the RNA solution to biotinylate the 4tU-containing transcripts. Incubate for 1.5 hours at room temperature with rotation.

-

Purification of Labeled RNA: Purify the biotinylated RNA from the unbiotinylated, pre-existing RNA using streptavidin-coated magnetic beads. The labeled RNA will bind to the beads, while the unlabeled RNA remains in the supernatant.

-

Elution of Labeled RNA: Elute the captured RNA from the beads using a reducing agent such as dithiothreitol (B142953) (DTT).

-

Downstream Analysis: The purified, newly synthesized RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or high-throughput sequencing.

Protocol 2: In Vitro Transcription of a Uniformly ¹³C/¹⁵N-Labeled RNA

This protocol describes the general steps for producing a uniformly labeled RNA molecule for structural studies.

-

DNA Template Preparation: Prepare a linear DNA template containing the sequence of the target RNA downstream of a T7 RNA polymerase promoter. The template can be generated by PCR or by linearization of a plasmid.

-

Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components at room temperature:

-

Nuclease-free water

-

Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine)

-

DTT

-

Uniformly ¹³C/¹⁵N-labeled NTPs (ATP, CTP, GTP, UTP)

-

RNase inhibitor

-

DNA template

-

T7 RNA polymerase

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate for 15-30 minutes at 37°C.

-

RNA Purification: Purify the labeled RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a suitable RNA purification kit.

-

Quantification and Storage: Quantify the purified RNA using UV-Vis spectrophotometry. Store the labeled RNA at -20°C or -80°C.

Protocol 3: Site-Specific Isotope Labeling of a Long RNA

This protocol is based on a method that uses a combination of enzymatic reactions to introduce a label at a specific site.[17][18]

-

Preparation of RNA Fragments: Synthesize two fragments of the target RNA: a 5' fragment and a 3' fragment. The 3' fragment is synthesized with a 5'-terminal guanosine (B1672433).

-

Guanosine Transfer Reaction: Use a trans-acting group I self-splicing intron and an isotopically labeled guanosine 5'-monophosphate (5'-GMP) to replace the 5'-guanosine of the 3' fragment with the labeled GMP.[17][18] This results in a 3' RNA fragment with a site-specific label at its 5' end.[17][18]

-

Ligation: Ligate the 5' non-labeled RNA fragment and the 3' labeled RNA fragment using T4 DNA ligase in the presence of a complementary DNA splint oligonucleotide.[17][18]

-

Purification: Purify the full-length, site-specifically labeled RNA product using denaturing PAGE.

Quantitative Data Presentation

The efficiency and yield of RNA labeling can vary depending on the method and the biological system. The following tables summarize some reported quantitative data.

Table 1: Yields of Labeled RNA and Precursors

| Labeling Method | Organism/System | Labeled Product | Reported Yield | Reference |

| In Vitro Transcription | Cell-free | DIG-labeled RNA | Up to 20 µg from 1 µg DNA template | N/A |

| Metabolic Labeling | E. coli | ¹³C/¹⁵N-labeled NTPs | 180 µmoles per gram of ¹³C-glucose | N/A |

| Metabolic Labeling | E. coli | dsRNA | 624.6 ng/µL (765 bp) and 466.5 ng/µL (401 bp) from 10⁸ cells | N/A |

| Chemo-enzymatic Synthesis | Cell-free | [2,8-¹³C₂]-ATP | 57% | [19] |

| Chemo-enzymatic Synthesis | Cell-free | Uniformly ¹³C/¹⁵N-labeled GTP | 42% | [19] |

| Site-specific Labeling (Enzymatic) | Cell-free | 76-nt labeled RNA | 19% total yield | [17] |

Table 2: Comparison of Isotope Labeling Performance for RNA Analysis

| Feature | ¹⁸O | ¹⁵N | ¹³C | ²H (D) | Reference |

| Primary Application | Quantitative MS | NMR, MS | NMR, MS | NMR, MS | [1] |

| Labeling Method | Enzymatic Digestion, Chemical Synthesis | Metabolic Labeling, In Vitro Transcription | Metabolic Labeling, In Vitro Transcription, Chemical Synthesis | Metabolic Labeling, In Vitro Transcription | [1] |

| Labeling Efficiency | High for in vitro methods | High for metabolic labeling | High for in vitro transcription and metabolic labeling | High for metabolic labeling | [1] |

| Impact on RNA Structure | Minimal to none | Generally minimal | Can cause slight perturbations | Can alter hydrophobic interactions | [1] |

| Cost | Cost-effective for targeted labeling | Can be expensive for uniform labeling | Generally the most expensive for uniform labeling | Relatively less expensive than ¹³C and ¹⁵N | [1] |

Visualization of Workflows and Pathways

Experimental Workflow: Metabolic RNA Labeling and Analysis

The following diagram illustrates a typical workflow for a metabolic RNA labeling experiment, such as SLAMseq, to study RNA stability.

Caption: A generalized workflow for metabolic labeling of RNA to determine RNA stability.

Signaling Pathway: mTORC1 Regulation of mRNA m⁶A Modification

Stable isotope labeling can be used to study how signaling pathways impact RNA modifications. For example, by using labeled precursors, one could trace the changes in m⁶A methylation levels in response to mTORC1 activation.[20] The mTOR signaling pathway is a central regulator of cell growth and metabolism, and it influences mRNA translation and stability.[21][22]

Caption: The mTORC1 signaling pathway's role in regulating mRNA m⁶A modification.

Applications in Research and Drug Development

Stable isotope labeling of RNA has a wide range of applications, from fundamental research to the development of novel therapeutics.

Elucidating RNA Metabolism and Dynamics

By pulse-labeling nascent RNA, researchers can track its synthesis, processing, and decay over time.[6][11][12] This allows for the determination of RNA half-lives on a transcriptome-wide scale, providing insights into gene expression regulation.

Structural and Functional Analysis of RNA

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of RNA in solution. However, for larger RNAs, spectral overlap becomes a major challenge.[2][3] Isotope labeling, particularly with ¹³C, ¹⁵N, and ²H, helps to resolve this issue by allowing for the use of heteronuclear NMR experiments.[2][3] Site-specific and segmental labeling strategies are especially valuable for studying the structure and dynamics of large RNA molecules and their complexes with proteins or small molecules.[2][3][14][15][16]

Quantification of RNA Modifications

Mass spectrometry coupled with stable isotope labeling is the gold standard for the accurate quantification of post-transcriptional RNA modifications.[23][24] By using isotopically labeled internal standards, researchers can precisely measure the abundance of various modifications in different RNA species and under different biological conditions.[7]

Drug Discovery and Development

Stable isotope labeling is increasingly being used in the development of RNA-based therapeutics.

-

Target Identification and Validation: Labeled RNA can be used in binding assays to identify and characterize small molecules or proteins that interact with a specific RNA target.[25][26]

-

Mechanism of Action Studies: Researchers can use stable isotope labeling to investigate how an RNA therapeutic affects the metabolism of endogenous RNAs.[4]

-

Pharmacokinetics and Biodistribution: By labeling an RNA drug with a stable isotope, its stability, degradation kinetics, and distribution in biological systems can be accurately determined.[4][27][28][29] This is a critical component of preclinical studies for RNA therapeutics.[27][28][29]

Conclusion

Stable isotope labeling of RNA is a multifaceted and powerful technique that provides unprecedented insights into the life cycle and function of RNA molecules. From elucidating fundamental biological processes to facilitating the development of next-generation therapeutics, the applications of this methodology are vast and continue to expand. The ability to precisely track and quantify RNA in complex biological systems makes stable isotope labeling an essential tool for researchers, scientists, and drug development professionals in the ever-evolving field of RNA biology.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Saccharomyces cerevisiae Metabolic Labeling with 4-thiouracil and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]

- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of miRNA targets with stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Multiple segmental and selective isotope labeling of large RNA for NMR structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mTORC1 promotes cell growth via m6A-dependent mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 22. Regulation of global and specific mRNA translation by the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative analysis of rRNA modifications using stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 26. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 28. researchgate.net [researchgate.net]

- 29. itmedicalteam.pl [itmedicalteam.pl]

Harnessing Precision: A Technical Guide to the Benefits of ¹³C-Labeled Phosphoramidites in Research and Drug Development

Introduction

The site-specific incorporation of stable isotopes into nucleic acids represents a powerful strategy for elucidating their structure, dynamics, and interactions at an atomic level. Among the tools available, ¹³C-labeled phosphoramidites have become indispensable for the chemical synthesis of DNA and RNA oligonucleotides. These specialized reagents enable the precise placement of a carbon-13 (¹³C) isotope at specific nucleobase or ribose positions within a sequence. This level of control is a significant advantage over enzymatic methods, which are generally better suited for uniform labeling.[1] The ability to introduce labels at specific sites simplifies complex analytical spectra and allows researchers to probe local conformational dynamics, which are critical for understanding biological function, drug-target interactions, and the mechanisms of novel oligonucleotide-based therapeutics.[1] This guide provides an in-depth overview of the core benefits, experimental protocols, and applications of this technology for researchers, scientists, and drug development professionals.

Core Benefits and Applications

The strategic use of ¹³C-labeled phosphoramidites offers profound advantages, primarily in the fields of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with direct applications in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for studying the structure and dynamics of biomolecules in solution. The introduction of ¹³C labels significantly enhances its capabilities for nucleic acid analysis.

-

Resolving Spectral Complexity: A primary challenge in NMR studies of nucleic acids, especially those larger than 20-30 nucleotides, is severe resonance overlap in the spectra.[2] Site-specific ¹³C labeling introduces isolated ¹H-¹³C spin pairs, which simplifies crowded spectral regions and facilitates unambiguous resonance assignment.[3][4] This is crucial for accurately determining the three-dimensional structures of complex nucleic acid folds like G-quadruplexes and RNA aptamers.[3]

-

Probing Molecular Structure and Conformation: The chemical shift of a ¹³C nucleus is highly sensitive to its local environment. This property makes ¹³C labels excellent probes for monitoring conformational changes. For instance, the ¹³C chemical shift of a methyl group in N-methylguanine has been shown to be sensitive to DNA duplex formation.[5] Researchers can use ¹³C-labeled nucleotides to study the formation of hairpin loops, the stacking of base pairs, and the intricate folds of ribozymes and viral RNAs.[4][6]

-

Investigating Molecular Dynamics: The function of nucleic acids is intrinsically linked to their dynamic properties.[3] ¹³C labeling is essential for advanced NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and ZZ-exchange spectroscopy, which measure molecular motions on the microsecond to millisecond timescale.[3][4] These experiments, made possible by the simple relaxation behavior of isolated ¹³C-¹H spin pairs, provide critical insights into functional transitions like the folding of riboswitch aptamers upon ligand binding or the interaction of viral DNA with host proteins.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for identifying and quantifying molecules. ¹³C-labeled oligonucleotides serve as ideal internal standards for quantitative MS-based studies.

-

Accurate Quantification: In drug development, particularly for oligonucleotide therapeutics, accurate quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. Oligonucleotides synthesized with ¹³C-labeled phosphoramidites can be used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because these standards are chemically identical to the analyte but mass-shifted, they co-elute and experience similar matrix effects and ionization efficiencies, leading to highly accurate and precise quantification.

-

Stable Isotope Probing (SIP): In the field of systems biology, Stable Isotope Probing (SIP) is used to trace metabolic pathways.[7] While often associated with feeding organisms ¹³C-labeled substrates, the use of synthesized ¹³C-labeled nucleic acids as standards is critical for the analytical component of these studies.[8] A sensitive UHPLC-MS/MS method allows for the quantitation of ¹³C-enrichment in nucleic acids, enabling researchers to measure metabolic flux and understand how cells process nutrients and synthesize essential biomolecules.[7][8]

Advancing Drug Development

The precision afforded by ¹³C-labeled phosphoramidites directly impacts the development of nucleic acid-based therapeutics and diagnostics.

-

Characterizing Drug-Target Interactions: Understanding how a drug binds to its target is fundamental to pharmacology. By incorporating ¹³C labels into a DNA or RNA target, researchers can use NMR to map the drug's binding site and observe any conformational changes that occur upon binding.[9] For example, a study of the glucocorticoid receptor DNA-binding domain used a labeled oligonucleotide to reveal a specific hydrophobic contact between a thymine (B56734) methyl group and a valine residue in the protein.[9]

-

Development of Diagnostic Probes: Labeled phosphoramidites are used to synthesize custom DNA and RNA probes for diagnostic assays, such as polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH).[10][11] While fluorescent labels are common, isotopic labels can be used in quantitative assays that rely on mass spectrometry for detection.

Quantitative Data Summary

The following tables summarize key quantitative aspects and comparisons relevant to the use of ¹³C-labeled phosphoramidites.

Table 1: Applications of Site-Specific ¹³C Labeling

| ¹³C Label Position | Primary Application(s) | Key Benefit(s) |

| 6-¹³C Pyrimidines | NMR Dynamics (Relaxation Dispersion, ZZ-Exchange), Resonance Assignment | Provides isolated ¹³C-¹H spin pairs, simplifying spectra and enabling the study of μs-ms timescale motions.[3][4] |

| 8-¹³C Purines | NMR Resonance Assignment, Probing G-Quadruplexes | Facilitates assignment in purine-rich regions and helps monitor slow exchange between different folded forms.[3] |

| ¹³C-Methyl Thymine | NMR Studies of Protein-DNA Interactions | Acts as a probe for hydrophobic contacts in the major groove of DNA.[9] |

| ¹³C₅-Ribose | NMR Structure Determination of RNA-Protein Complexes | Resolves ambiguity in resonance assignments and allows for the collection of more structural constraints (NOEs).[12] |

| Uniform ¹³C Labeling | Internal Standards for Mass Spectrometry, Metabolic Flux Analysis | Provides a mass-shifted standard for accurate quantification of nucleic acids and their metabolites.[8][13] |

Table 2: Comparison of Labeling Strategies

| Feature | Site-Specific Labeling (via ¹³C-Phosphoramidites) | Uniform Labeling (via Enzymatic Synthesis) |

| Method | Chemical solid-phase synthesis.[1] | In vitro transcription using labeled NTPs and polymerases (e.g., T7 RNA polymerase).[2] |

| Precision | Any desired position can be labeled.[4] | All residues of a given type (or all residues) are labeled. |

| Primary Use Case | NMR dynamic studies, resolving specific spectral overlaps, probing specific interaction sites.[1][3][4] | NMR of small RNAs, initial resonance assignments, internal standards for MS.[14] |

| Key Advantage | Avoids ¹³C-¹³C scalar couplings, simplifying spectra and enabling quantitative relaxation measurements.[4][15] | Relatively lower cost for labeling an entire molecule; can produce longer RNA strands.[14] |

| Key Limitation | Can be cost-prohibitive for labeling many sites; synthesis length can be a limitation for very long oligos.[2][3] | Broad ¹³C signals due to extensive ¹³C-¹³C couplings complicate spectra and preclude many dynamic NMR experiments.[15] |

Experimental Protocols

Synthesis of ¹³C-Labeled Oligonucleotides via Solid-Phase Phosphoramidite (B1245037) Chemistry

The synthesis of oligonucleotides on a solid support is a cyclical process involving four main steps. A ¹³C-labeled phosphoramidite is introduced during the coupling step at the desired position in the sequence.

-

De-blocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by treatment with a mild acid. This exposes the hydroxyl group for the next reaction.

-

Coupling: The ¹³C-labeled phosphoramidite, activated by a reagent like tetrazole, is added. Its 3'-phosphoramidite group reacts with the deprotected 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester bond. High coupling yields are routinely achieved.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which prevents the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester bond using an oxidizing agent, typically an iodine solution.

-

Iteration: The cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

NMR Spectroscopy for Structural and Dynamic Analysis

-

Sample Preparation: The synthesized and purified ¹³C-labeled oligonucleotide is dissolved in an appropriate buffer solution. For exchangeable proton detection, the sample is prepared in 90% H₂O/10% D₂O.

-

Resonance Assignment: A series of multidimensional NMR experiments (e.g., ¹H-¹³C HSQC, HCCH-TOCSY) are performed to assign the chemical shifts of the labeled site and its neighbors. The site-specific label serves as a clear starting point for assignment.[3]

-

Structural Analysis: Nuclear Overhauser Effect (NOE) experiments (e.g., ¹³C-edited NOESY) are used to measure distances between protons, providing the constraints needed to calculate a high-resolution 3D structure.

-

Dynamic Analysis: To study molecular motions, experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion or ZZ-exchange spectroscopy are conducted.[3][4] These experiments measure how the transverse magnetization of the ¹³C nucleus relaxes under different conditions, revealing information about conformational exchange processes on the μs-ms timescale.[3]

Quantitative Analysis by UHPLC-MS/MS

-

Sample Preparation: The biological sample (e.g., plasma, tissue extract) is spiked with a known quantity of the ¹³C-labeled oligonucleotide as an internal standard.

-

Extraction: The nucleic acids (both the analyte and the ¹³C-labeled standard) are extracted from the biological matrix.

-

Enzymatic Digestion: The purified nucleic acids are enzymatically digested into their constituent nucleosides or nucleobases.

-

UHPLC Separation: The resulting mixture of nucleosides/bases is injected into an ultra-high-performance liquid chromatography (UHPLC) system, which separates the components based on their physicochemical properties.

-

MS/MS Detection and Quantification: The eluent from the UHPLC is directed into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the unlabeled (analyte) and ¹³C-labeled (internal standard) species. The ratio of the peak areas is used to calculate the exact concentration of the analyte in the original sample.[8]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of atom-specific nucleobase and ribose labeled uridine phosphoramidite for NMR analysis of large RNAs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis of oligodeoxynucleotides containing6-N-([13C]methyl)adenine and2-N-([13C]methyl)guanine | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 8. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 11. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 12. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of 13C Isotope NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a powerful analytical technique, ¹³C NMR offers direct insight into the carbon framework of molecules, making it an indispensable tool in chemical research, particularly in the fields of structural elucidation, reaction monitoring, and drug discovery. This document details the theoretical underpinnings of ¹³C NMR, presents quantitative data in a structured format, and provides detailed protocols for key experiments.

Fundamental Principles of ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei. The ¹³C isotope, possessing a nuclear spin of ½, is NMR active. However, its low natural abundance (approximately 1.1%) and smaller gyromagnetic ratio compared to ¹H make ¹³C NMR inherently less sensitive than proton NMR.[1] Despite this, the wealth of information provided by ¹³C NMR often outweighs the challenges associated with its detection.

A key advantage of ¹³C NMR is the wide range of chemical shifts, typically spanning 0 to 220 ppm.[2][3] This broad spectral window minimizes signal overlap, even in complex molecules, allowing for the resolution of individual carbon atoms.[2][3]

Chemical Shift

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors influencing the chemical shift include:

-

Hybridization: sp³-hybridized carbons generally resonate at higher fields (lower ppm values) than sp²-hybridized carbons, which in turn are typically at a higher field than sp-hybridized carbons. Carbonyl carbons are found at the lowest fields (highest ppm values).[2]

-

Electronegativity: The presence of electronegative substituents (e.g., oxygen, nitrogen, halogens) deshields the carbon nucleus, causing a downfield shift to higher ppm values.[2][3]

-

Magnetic Anisotropy: The presence of π-systems, such as in aromatic rings and alkynes, can induce local magnetic fields that either shield or deshield nearby carbon nuclei.

The following diagram illustrates the basic principle of how the electronic environment affects the ¹³C chemical shift.

Spin-Spin Coupling

While ¹³C-¹³C coupling is generally not observed due to the low natural abundance of the ¹³C isotope, heteronuclear coupling between ¹³C and attached protons (¹H) is significant, with coupling constants (¹JCH) typically ranging from 125 to 250 Hz.[1][2] To simplify spectra and improve signal-to-noise, ¹³C NMR spectra are most commonly acquired with broadband proton decoupling, which removes all C-H coupling, resulting in a single sharp peak for each chemically non-equivalent carbon atom.[2][4]

Nuclear Overhauser Effect (NOE)

Broadband proton decoupling leads to a phenomenon known as the Nuclear Overhauser Effect (NOE), which transfers polarization from the abundant ¹H spins to the rare ¹³C spins.[5] This significantly enhances the signal intensity of protonated carbons (CH, CH₂, CH₃). However, the NOE is distance-dependent and less effective for quaternary carbons (carbons with no attached protons).[5] Consequently, the integrals of signals in a standard broadband-decoupled ¹³C NMR spectrum are not proportional to the number of carbon atoms, making the experiment non-quantitative.[2][6]

Quantitative ¹³C NMR

To obtain quantitative data where peak integrals are proportional to the number of carbons, the NOE must be suppressed. This can be achieved through "inverse-gated decoupling," a technique where the proton decoupler is switched on only during the acquisition of the signal and turned off during the relaxation delay. Additionally, a long relaxation delay (typically 5 to 10 times the longest T₁ relaxation time of the carbon atoms in the molecule) is necessary to allow all carbons to fully relax between pulses. The addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the T₁ values and reduce the required relaxation delay.[7]

The following diagram outlines the logical workflow for deciding on a ¹³C NMR experiment based on the desired outcome.

Data Presentation: Quantitative Information

The following tables summarize typical ¹³C chemical shifts and coupling constants, which are crucial for spectral interpretation.

Table 1: Typical ¹³C Chemical Shift Ranges

| Carbon Type | Chemical Shift (ppm) |

| Primary Alkyl (RCH₃) | 10 - 15[8] |

| Secondary Alkyl (R₂CH₂) | 16 - 25[8] |

| Tertiary Alkyl (R₃CH) | 25 - 35[8] |

| Quaternary Alkyl (R₄C) | 30 - 40 |

| C-Halogen (C-Cl, C-Br) | 25 - 50 |

| C-Nitrogen (Aliphatic) | 30 - 65 |

| C-Oxygen (Alcohol, Ether) | 50 - 90 |

| Alkyne (C≡C) | 65 - 90[9] |

| Alkene (C=C) | 100 - 150 |

| Aromatic | 110 - 160 |

| Carboxylic Acid & Ester | 160 - 185 |

| Ketone & Aldehyde | 190 - 220 |

Note: These are approximate ranges and can be influenced by substituents and solvent effects.

Table 2: Typical ¹³C-¹H Coupling Constants

| Coupling Type | Hybridization | Typical Value (Hz) |

| ¹JCH | sp³ | 115 - 140[10][11] |

| ¹JCH | sp² | 150 - 200[11] |

| ¹JCH | sp | 240 - 270[11] |

| ²JCH | (geminal) | -10 to +20 |

| ³JCH | (vicinal) | 1 to 15 |

Experimental Protocols

Detailed methodologies for key ¹³C NMR experiments are provided below. These are general guidelines and may require optimization based on the specific instrument and sample.

Standard 1D ¹³C NMR (Broadband Decoupled)

Objective: To obtain a spectrum showing a single peak for each unique carbon atom.

Methodology:

-

Sample Preparation: Dissolve 10-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample, lock on the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve homogeneity.

-

Tune and match the ¹³C and ¹H channels of the probe.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Width: Use a 30° or 45° flip angle to allow for a shorter relaxation delay.

-

Spectral Width: Typically 240-250 ppm (e.g., -10 to 230 ppm) to cover the full range of ¹³C chemical shifts.

-

Acquisition Time (AQ): Typically 1-2 seconds. This determines the digital resolution.

-

Relaxation Delay (D1): Typically 1-2 seconds.

-

Number of Scans (NS): Varies from hundreds to thousands, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

-

DEPT (Distortionless Enhancement by Polarization Transfer)

Objective: To determine the multiplicity of each carbon signal (CH, CH₂, CH₃). Quaternary carbons are not observed.

Methodology:

-

Initial Setup: Perform steps 1 and 2 from the standard 1D ¹³C NMR protocol.

-

DEPT Experiments: Three separate experiments are typically run:

-

Acquisition Parameters:

-

Pulse Program: Use the specific DEPT pulse programs available on the spectrometer.

-

Other parameters like spectral width, acquisition time, and relaxation delay are similar to the standard 1D ¹³C experiment.

-

-

Data Analysis: By comparing the three DEPT spectra with the standard ¹³C spectrum, the multiplicity of each carbon can be assigned.

The following diagram illustrates the information obtained from DEPT experiments.

2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct one-bond correlations between protons and carbons.

Methodology:

-

Instrument Setup: Follow the setup for a 1D experiment. It is crucial to have a well-shimmed, non-spinning sample. A 1D ¹H spectrum should be acquired first to determine the proton spectral width.

-

Acquisition Parameters:

-

Pulse Program: A gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker).

-

Spectral Width (F2 - ¹H dimension): Set to cover all proton signals, typically 10-12 ppm.

-

Spectral Width (F1 - ¹³C dimension): Set to cover the expected range of protonated carbons, often 0-160 ppm.

-

Number of Points (TD): Typically 1024 or 2048 in the direct dimension (F2) and 128 to 256 increments in the indirect dimension (F1).

-

Number of Scans (NS): Typically a multiple of 2 or 4, depending on concentration.

-

¹JCH Coupling Constant: The experiment is optimized for an average one-bond C-H coupling, typically set to 145 Hz.

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Phase the spectrum in both dimensions.

-

The resulting 2D spectrum will show a correlation peak at the intersection of the ¹H and ¹³C chemical shifts for each directly bonded C-H pair.

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (typically 2- and 3-bond) correlations between protons and carbons. This is crucial for connecting molecular fragments and assigning quaternary carbons.

Methodology:

-

Instrument Setup: Similar to HSQC, a non-spinning, well-shimmed sample is required. A 1D ¹H spectrum is needed to define the proton spectral width.

-

Acquisition Parameters:

-

Pulse Program: A gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).

-

Spectral Widths (F1 and F2): Similar to HSQC, but the ¹³C dimension (F1) should be extended to include quaternary and carbonyl carbons (e.g., 0-220 ppm).

-

Number of Points (TD): Similar to HSQC.

-

Number of Scans (NS): HMBC is less sensitive than HSQC, so more scans (e.g., 8, 16, or more) are often required.

-

Long-Range Coupling Constant (nJCH): The experiment is optimized for a long-range coupling, typically set to 8-10 Hz.

-

-

Processing:

-

2D Fourier transform is applied. The data is usually processed in magnitude mode, so phasing is not required.

-

The 2D spectrum shows correlation peaks between protons and carbons that are 2, 3, and sometimes 4 bonds apart.

-

Applications in Drug Development

¹³C NMR spectroscopy is a cornerstone technique in the pharmaceutical industry. Its applications include:

-

Structural Verification: Confirming the carbon skeleton of newly synthesized active pharmaceutical ingredients (APIs) and intermediates.

-

Polymorph and Salt Form Characterization: Solid-state ¹³C NMR is particularly powerful for distinguishing between different crystalline forms (polymorphs) of a drug, which can have different physical properties like solubility and stability.[11]

-

Metabolite Identification: Identifying the structure of drug metabolites by comparing their ¹³C NMR spectra to that of the parent drug.

-

Quantitative Analysis: Determining the purity of a drug substance and quantifying components in a mixture.

-

Fragment-Based Drug Discovery: NMR techniques, including ¹³C-observe methods, are used to screen for small molecule fragments that bind to a protein target.[13]

Conclusion

¹³C NMR spectroscopy provides unparalleled detail about the carbon framework of molecules. While it has inherent sensitivity limitations, modern NMR techniques and instrumentation have made it a routine and powerful tool. A thorough understanding of its principles, from chemical shifts and coupling constants to the nuances of quantitative measurements and advanced 2D experiments, is essential for researchers in chemistry and drug development to effectively harness its full potential for molecular structure elucidation and characterization.

References

- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 2. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]

- 3. Practical aspects of real‐time pure shift HSQC experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. users.wfu.edu [users.wfu.edu]

- 10. rubingroup.org [rubingroup.org]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

The Core Applications of Carbon-13 Labeled Ribonucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, has become an indispensable tool in the life sciences. When incorporated into ribonucleosides, the fundamental building blocks of RNA, ¹³C serves as a powerful probe for elucidating complex biological processes. This technical guide provides an in-depth exploration of the core applications of ¹³C-labeled ribonucleosides, with a focus on metabolic flux analysis, the study of RNA structure and dynamics, and their role in drug development. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the knowledge to leverage this technology in their own work.

Metabolic Flux Analysis and RNA Turnover

The dynamic nature of RNA metabolism, including synthesis, modification, and degradation, is crucial for gene expression regulation. ¹³C-labeled ribonucleosides, in conjunction with mass spectrometry, have enabled precise quantification of these dynamics.

The ¹³C-dynamods Method for Quantifying RNA Modification Turnover

A prominent application of ¹³C-labeling is the "¹³C-dynamods" approach, which quantifies the turnover of RNA base modifications.[1][2][3] This method involves introducing a ¹³C-labeled precursor, such as [¹³C-methyl]-methionine, into cell culture.[1][4] The ¹³C-labeled methyl group is then incorporated into newly transcribed and methylated RNA. By tracking the ratio of ¹³C-labeled (heavy) to unlabeled (light) modified ribonucleosides over time using tandem mass spectrometry (LC-MS/MS), the turnover rates of specific RNA modifications can be determined.[1][4][5]

This technique has been instrumental in distinguishing the turnover rates of modifications in different RNA species, such as messenger RNA (mRNA) versus non-coding RNA (ncRNA).[1][2][3] For instance, it has been used to show the distinct kinetics of N6-methyladenosine (m⁶A) and 7-methylguanosine (B147621) (m⁷G) in polyA+-purified RNA.[1][3][6]

Experimental Workflow: ¹³C-dynamods

Caption: Workflow for the ¹³C-dynamods method.

Quantitative Data on RNA Modification Turnover

The ¹³C-dynamods method allows for the determination of turnover frequencies for various modified ribonucleosides. This data can reveal the differential stability of various RNA species and their modifications.

| RNA Modification | RNA Fraction | Turnover Frequency (h⁻¹) (Representative) | Reference |

| N6-methyladenosine (m⁶A) | polyA+ RNA | Fast | [1][3] |

| 7-methylguanosine (m⁷G) | polyA+ RNA | Distinct from m⁶A | [1][3] |

| N6,N6-dimethyladenosine (m⁶₂A) | Small RNAs | Distinct from large rRNAs | [1][3] |

Note: Specific turnover rates can vary depending on cell type and experimental conditions.

Experimental Protocol: ¹³C-dynamods

1. Cell Culture and Labeling:

-

Culture cells in standard medium.

-

For labeling, switch to a methionine-free medium supplemented with [¹³C-methyl]-methionine.[2][7]

-

The concentration and duration of labeling will depend on the specific experiment and cell type. A time-course experiment is often performed.[1]

2. RNA Isolation and Digestion:

-

Harvest cells at different time points after labeling.

-

Isolate total RNA or specific RNA fractions (e.g., polyA+ RNA) using standard protocols.[1][4]

-

Digest the purified RNA to ribonucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).[1]

3. LC-MS/MS Analysis:

-

Separate the ribonucleosides using liquid chromatography (LC).

-

Detect and quantify the modified and unmodified ribonucleosides using tandem mass spectrometry (MS/MS).[1][2][3]

-

Monitor the mass-to-charge ratio (m/z) for both the unlabeled (m+0) and the ¹³C-labeled (m+1 or m+2 for doubly methylated species) isotopologues of each ribonucleoside of interest.[1][4]

4. Data Analysis:

-

Calculate the isotopologue fraction for each modified ribonucleoside at each time point using the formula: m+1 / (m+1 + m+0).[1][5]

-

The change in this fraction over time reflects the turnover rate of the modification.

RNA Structure and Dynamics Studies by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of RNA molecules in solution. The incorporation of ¹³C-labeled ribonucleosides significantly enhances the resolution and information content of NMR experiments.[8][9]

Enhancing NMR Structural Studies

Uniform or selective ¹³C labeling of ribonucleosides allows for the use of ¹³C-edited and ¹³C-¹³C correlation experiments, which are crucial for resolving spectral overlap and assigning resonances in larger RNA molecules.[9][10] This is particularly important for studying protein-RNA complexes.[10] The synthesis of ¹³C-labeled ribonucleoside phosphoramidites has enabled the site-specific incorporation of labeled nucleotides into synthetic RNA oligonucleotides.[10][11][12]

Logical Relationship: Isotopic Labeling for NMR

Caption: Isotopic labeling strategies for RNA NMR studies.

Probing RNA Dynamics

Site-specific ¹³C labeling is also invaluable for studying the conformational dynamics of RNA.[13] By incorporating isolated ¹³C spins, researchers can perform relaxation dispersion and other NMR experiments to probe motions on a wide range of timescales, providing insights into RNA folding, ligand binding, and catalytic mechanisms.

Experimental Protocol: NMR of ¹³C-Labeled RNA

1. Synthesis of ¹³C-Labeled Ribonucleosides and Phosphoramidites:

-

The synthesis often starts from a ¹³C-labeled precursor like D-[¹³C]-glucose or uses chemo-enzymatic methods.[10][14][15]

-

The labeled ribose is then converted into the desired ribonucleoside and subsequently into a phosphoramidite (B1245037) for solid-phase RNA synthesis.[10][11][12]

2. Solid-Phase Synthesis of ¹³C-Labeled RNA:

-

The ¹³C-labeled phosphoramidites are incorporated at specific positions in an RNA oligonucleotide using a standard automated solid-phase synthesizer.[12][13]

3. NMR Sample Preparation:

-

The synthesized RNA is purified, desalted, and dissolved in a suitable NMR buffer.

-

The final sample concentration should be optimized for NMR sensitivity.

4. NMR Data Acquisition:

-

A variety of NMR experiments can be performed, including ¹H-¹³C HSQC, HNC, and other multidimensional experiments.[16][17]

-

The specific set of experiments will depend on the research question, whether it is structure determination, dynamics, or both.

Applications in Drug Development

¹³C-labeled ribonucleosides and their analogs are valuable tools in drug development, primarily for studying drug metabolism and pharmacokinetics (DMPK).[][19]

Tracing Drug Metabolism

By labeling a drug candidate containing a ribonucleoside moiety with ¹³C, its metabolic fate can be traced in vitro or in vivo.[][19] Mass spectrometry can be used to identify and quantify the drug and its metabolites, providing crucial information about metabolic pathways, stability, and potential drug-drug interactions.[]

Signaling Pathway: Drug Metabolism Analysis

Caption: Use of ¹³C-labeling in drug metabolism studies.

Pharmacokinetic Studies

¹³C-labeled compounds are used as tracers in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[][20] The non-radioactive nature of ¹³C makes it a safer alternative to ¹⁴C for studies in humans.

Target Engagement and Mechanism of Action

In some cases, ¹³C-labeled ribonucleoside analogs can be used to study target engagement and the mechanism of action of a drug. For example, NMR or mass spectrometry can be used to detect the interaction of a ¹³C-labeled drug with its biological target.

Conclusion

Carbon-13 labeled ribonucleosides are a versatile and powerful tool for researchers across various disciplines. From quantifying the intricate dynamics of RNA metabolism to elucidating the high-resolution structures of RNA molecules and facilitating the development of new therapeutics, the applications of these labeled compounds are vast and continue to expand. The methodologies and protocols outlined in this guide provide a solid foundation for scientists to incorporate ¹³C-labeled ribonucleosides into their research, paving the way for new discoveries in the complex world of RNA biology and medicine.

References

- 1. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]

- 10. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 20. Carbon-13 Labeled Compounds_TargetMol [targetmol.com]

A Technical Guide to Site-Specific Labeling of Oligonucleotides for Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specifically labeled oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and the development of novel therapeutics. The ability to attach a specific label, such as a fluorophore, biotin, or a drug molecule, to a precise location within a DNA or RNA strand enables a wide range of applications, from the intricate study of biological processes to the targeted delivery of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core methodologies for site-specific oligonucleotide labeling, offering detailed experimental protocols, quantitative comparisons of different techniques, and visualizations of key workflows and pathways.

Core Methodologies for Site-Specific Oligonucleotide Labeling

The site-specific modification of oligonucleotides can be broadly categorized into two main approaches: post-synthetic labeling of unmodified or uniquely functionalized oligonucleotides, and the incorporation of modified nucleotides during solid-phase synthesis. Each approach offers distinct advantages and is suited to different applications.

Chemical Ligation Strategies

Chemical ligation methods offer a versatile and robust approach for labeling oligonucleotides post-synthesis. These methods typically involve the reaction of a functional group introduced into the oligonucleotide with a reactive label.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for oligonucleotide labeling due to its high efficiency, specificity, and biocompatibility. The reaction forms a stable triazole linkage between an alkyne-modified oligonucleotide and an azide-containing label.[1]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling

This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized fluorescent dye

-

Copper(I)-stabilizing ligand (e.g., TBTA)

-

Sodium ascorbate (B8700270)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Nuclease-free water

-

DMSO (optional, for dissolving hydrophobic dyes)

-

Purification supplies (e.g., HPLC system or gel electrophoresis equipment)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide (1 equivalent)

-

Azide-functionalized dye (1.5-3 equivalents, dissolved in DMSO if necessary)

-

Copper(I)-stabilizing ligand (e.g., TBTA) (0.1-0.5 equivalents)

-

Freshly prepared 100 mM sodium ascorbate in water (1 equivalent)

-

10 mM CuSO₄ in water (0.1-0.5 equivalents)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or overnight for higher yields. The reaction can be monitored by HPLC or gel electrophoresis.

-

Purification: Purify the labeled oligonucleotide from unreacted dye and catalyst using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification and Storage: Quantify the concentration of the purified labeled oligonucleotide using UV-Vis spectroscopy. Store the labeled oligonucleotide at -20°C, protected from light.

Quantitative Data for Click Chemistry Labeling:

| Parameter | Value | Reference |

| Reaction Yield | Near quantitative | [1][2] |

| Reaction Time | 30 minutes to 4 hours | [1] |

| Scalability | Nanomoles to micromoles | [1] |

| Stability of Linkage | High | [1] |

Diagram: Click Chemistry Workflow

Caption: Workflow for site-specific oligonucleotide labeling using CuAAC click chemistry.

Phosphoramidite chemistry is the gold-standard method for automated solid-phase oligonucleotide synthesis.[3] This methodology can be adapted to incorporate modified nucleotides bearing a reactive functional group (e.g., an amine or thiol) or the desired label directly during the synthesis cycle.

Experimental Protocol: Incorporation of a 5'-Amino-Modifier using Phosphoramidite Chemistry

This protocol outlines the final coupling step to introduce a 5'-amino-modifier phosphoramidite.

Materials:

-

Controlled pore glass (CPG) solid support with the initiated oligonucleotide chain

-

Standard DNA/RNA phosphoramidites and synthesis reagents

-

5'-Amino-Modifier C6 phosphoramidite

-

Activator solution (e.g., ethylthiotetrazole)

-

Oxidizing solution

-

Capping solution

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure (Final Coupling Cycle):

-

Deblocking: The final 5'-DMT protecting group of the synthesized oligonucleotide is removed by treatment with the deblocking solution.

-

Coupling: The 5'-Amino-Modifier C6 phosphoramidite is activated with the activator solution and coupled to the free 5'-hydroxyl group of the oligonucleotide.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.

-

Cleavage and Deprotection: The oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The 5'-amino-modified oligonucleotide is purified by HPLC.

-

Post-synthetic Labeling: The purified oligonucleotide can then be labeled with an amine-reactive dye or other molecule.

Quantitative Data for Phosphoramidite-based Labeling:

| Parameter | Value | Reference |

| Coupling Efficiency (per step) | >98% | [3] |

| Overall Yield (for a 20-mer) | Varies with length and modifications | [] |

| Scalability | Milligrams to grams | |

| Purity (post-HPLC) | High |

Diagram: Phosphoramidite Synthesis Cycle

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Enzymatic Labeling Strategies

Enzymatic methods provide a mild and highly specific alternative for labeling oligonucleotides, often at their termini. These reactions are catalyzed by enzymes that recognize specific features of the nucleic acid.

T4 Polynucleotide Kinase catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of DNA or RNA.[5] By using a γ-modified ATP analog, a functional group or label can be introduced at the 5'-end.

Experimental Protocol: 5'-End Labeling with T4 PNK and γ-S-ATP

This protocol describes the introduction of a phosphorothioate (B77711) group at the 5'-end, which can then be reacted with a maleimide-functionalized label.

Materials:

-

Oligonucleotide with a 5'-hydroxyl group

-

T4 Polynucleotide Kinase

-

10x T4 PNK reaction buffer

-

Adenosine-5'-(γ-thio)-triphosphate (ATPγS)

-

Nuclease-free water

-

Maleimide-functionalized label

-

Purification supplies

Procedure:

-

Kinase Reaction: In a microcentrifuge tube, combine:

-

Oligonucleotide (10-50 pmol)

-

10x T4 PNK reaction buffer (2 µL)

-

ATPγS (to a final concentration of 1 mM)

-

T4 Polynucleotide Kinase (10 units)

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Enzyme Inactivation: Heat the reaction at 70°C for 10 minutes to inactivate the T4 PNK.

-

Purification of 5'-thiophosphorylated Oligonucleotide: Purify the modified oligonucleotide using ethanol (B145695) precipitation or a suitable spin column to remove unincorporated ATPγS.

-

Maleimide Labeling: React the purified 5'-thiophosphorylated oligonucleotide with a 10-20 fold molar excess of the maleimide-functionalized label in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) for 1-2 hours at room temperature.

-

Final Purification: Purify the final labeled oligonucleotide by HPLC or PAGE.

Quantitative Data for T4 PNK Labeling:

| Parameter | Value | Reference |

| Labeling Efficiency | Dependent on 5'-nucleotide | [6] |

| Reaction Time (Kinase) | 30-60 minutes | [5] |

| Specificity | High for 5'-hydroxyl | [5] |

| Yield (overall) | Moderate | [7] |

Terminal Deoxynucleotidyl Transferase is a template-independent DNA polymerase that adds deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[8] By using labeled or modified dideoxynucleotides (ddNTPs), a single label can be added to the 3'-end.

Experimental Protocol: 3'-End Labeling with TdT and Fluorescently Labeled ddNTP

Materials:

-

DNA oligonucleotide with a 3'-hydroxyl group

-

Terminal Deoxynucleotidyl Transferase (TdT)

-

5x TdT reaction buffer

-

Fluorescently labeled ddNTP (e.g., TAMRA-ddUTP)

-

Nuclease-free water

-

Purification supplies

Procedure:

-

Labeling Reaction: In a microcentrifuge tube, combine:

-

DNA oligonucleotide (10-50 pmol)

-

5x TdT reaction buffer (4 µL)

-

Fluorescently labeled ddNTP (10-50 µM)

-

TdT (20 units)

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Enzyme Inactivation: Add EDTA to a final concentration of 10 mM and heat at 70°C for 10 minutes to stop the reaction and inactivate the TdT.

-

Purification: Purify the labeled oligonucleotide from unincorporated ddNTPs using ethanol precipitation or a spin column.

Quantitative Data for TdT Labeling:

| Parameter | Value | Reference |

| Incorporation Rate | At least 30% | [9] |

| Reaction Time | 30-60 minutes | [8] |

| Specificity | High for 3'-hydroxyl | [8] |

| Yield | Good | [10] |

Diagram: Enzymatic End-Labeling Workflow

Caption: General workflows for 5' and 3' enzymatic end-labeling of oligonucleotides.

Unnatural Base Pairs (UBPs)

The expansion of the genetic alphabet through the creation of unnatural base pairs (UBPs) offers a powerful strategy for the site-specific incorporation of functional molecules into DNA and RNA.[11] During enzymatic synthesis (e.g., PCR or in vitro transcription), a polymerase can specifically incorporate a modified nucleotide triphosphate containing the desired label opposite its unnatural counterpart in the template strand.

Conceptual Workflow:

-

Template Design: A DNA template is synthesized containing one of the unnatural bases at the desired labeling site.

-

Enzymatic Incorporation: A polymerase chain reaction (PCR) or in vitro transcription is performed using a mixture of natural nucleotide triphosphates and a triphosphate derivative of the complementary unnatural base, which is conjugated to the desired label.

-

Purification: The full-length, site-specifically labeled oligonucleotide is purified from the reaction mixture.

Quantitative Data for UBP-based Labeling:

| Parameter | Value | Reference |

| Incorporation Efficiency | High with optimized UBPs and polymerases | [12][13] |

| Specificity | High | [11] |

| Versatility | Wide range of labels can be incorporated | [11] |

| Yield | Dependent on PCR/transcription efficiency | [13] |

Diagram: Unnatural Base Pair Labeling Pathway

Caption: Signaling pathway for site-specific labeling via enzymatic incorporation of an unnatural base pair.

Applications in Research and Drug Development

Site-specifically labeled oligonucleotides are crucial for a wide array of applications:

-

Fluorescence Resonance Energy Transfer (FRET): Dual-labeled oligonucleotides with a donor and acceptor fluorophore are used to study nucleic acid structure, hybridization, and interactions with proteins.[14]

-

Single-Molecule Imaging: Highly fluorescently labeled oligonucleotides enable the visualization and tracking of individual nucleic acid molecules in vitro and in living cells.[15][16]

-

In Vivo Imaging: Oligonucleotides labeled with imaging agents (e.g., radioisotopes or near-infrared dyes) can be used to visualize the biodistribution and target engagement of oligonucleotide therapeutics.

-

Drug Delivery: Conjugation of therapeutic oligonucleotides to targeting ligands or delivery vehicles can enhance their cellular uptake and tissue-specific delivery.[][18]

-

Diagnostics: Labeled oligonucleotide probes are fundamental to various diagnostic assays, including PCR, FISH, and microarrays.

Stability of Labeled Oligonucleotides

The stability of labeled oligonucleotides is critical for their successful application. Phosphorothioate modifications, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, significantly increase nuclease resistance and in vivo stability.[19][20] Fluorescent labels should be protected from light to prevent photobleaching.

Conclusion

The field of site-specific oligonucleotide labeling continues to evolve, offering researchers and drug developers an expanding toolkit of powerful methods. The choice of labeling strategy depends on the specific application, the desired label, and the required scale and purity. By understanding the principles and protocols outlined in this guide, scientists can effectively design and execute experiments that leverage the unique capabilities of precisely modified oligonucleotides to advance our understanding of biology and develop next-generation diagnostics and therapeutics.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling efficiency of oligonucleotides by T4 polynucleotide kinase depends on 5'-nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PubMed [pubmed.ncbi.nlm.nih.gov]